molecular formula C16H17NO B082985 N,N-Dibenzylacetamide CAS No. 10479-30-8

N,N-Dibenzylacetamide

Cat. No.: B082985
CAS No.: 10479-30-8
M. Wt: 239.31 g/mol
InChI Key: JJGMIJNIKHHXHK-UHFFFAOYSA-N
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Description

N,N-Dibenzylacetamide is an organic compound with the molecular formula C16H17NO. It is characterized by the presence of two benzyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

N,N-Dibenzylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

N,N-Dibenzylacetamide is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H5CH2NH2} + \text{(CH3CO)2O} \rightarrow \text{C6H5CH2NHCOCH3} + \text{CH3COOH} ]

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it to N,N-dibenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: N,N-Dibenzylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

N,N-Dibenzylacetamide can be compared with other similar compounds such as N,N-dimethylacetamide and N,N-diethylacetamide. While all these compounds share the acetamide core, the presence of different substituents on the nitrogen atom imparts unique properties and reactivity to each compound. This compound is unique due to the presence of two benzyl groups, which influence its chemical behavior and applications.

Comparison with Similar Compounds

  • N,N-Dimethylacetamide
  • N,N-Diethylacetamide
  • N,N-Dibenzylamine

Properties

IUPAC Name

N,N-dibenzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGMIJNIKHHXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065088
Record name Acetamide, N,N-bis(phenylmethyl)-
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10479-30-8
Record name N,N-Bis(phenylmethyl)acetamide
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Record name Acetamide, N,N-bis(phenylmethyl)-
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Record name N,N-Dibenzylacetamide
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Record name Acetamide, N,N-bis(phenylmethyl)-
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Record name Acetamide, N,N-bis(phenylmethyl)-
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Record name N,N-bis(phenylmethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-dibenzylacetamide in the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides?

A1: this compound serves as a crucial reagent in the synthetic pathway outlined in the research paper []. It reacts with a hydroxyl-protected 5-amino-4-imidazolecarbonitrile riboside derivative in the presence of phosphoryl chloride. This reaction, followed by treatment with sodium hydride, facilitates the formation of the imidazo[4,5-b]pyridine ring system and introduces the 7-amino group, key structural features of the targeted 5,7-diaminoimidazo[4,5-b]pyridine ribosides [].

Q2: How does the use of this compound compare to using an N-monosubstituted acetamide in this synthesis?

A2: The research highlights a key difference in product outcome based on the substitution pattern of the acetamide reagent []. While this compound leads to the formation of the desired 5,7-diamino compound, utilizing an acetamide with only one benzyl substituent results in the formation of a 5-N-substituted derivative after hydrogenolysis []. This difference arises from the presence or absence of the second benzyl group, influencing the final stage of the synthesis.

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